molecular formula C23H30ClN3O B1500313 rac Quinacrine-d10 CAS No. 1189976-99-5

rac Quinacrine-d10

Cat. No. B1500313
M. Wt: 410 g/mol
InChI Key: GPKJTRJOBQGKQK-JKSUIMTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac Quinacrine-d10” is a biochemical used for proteomics research . It is an anthelmintic and antimalarial . The molecular formula of “rac Quinacrine-d10” is C23H20D10ClN3O .


Physical And Chemical Properties Analysis

The molecular weight of “rac Quinacrine-d10” is 410.02 g/mol . Other physical and chemical properties are not provided in the sources I found.

Scientific Research Applications

  • Anthelmintic Research

    • “rac Quinacrine-d10” is used in anthelmintic research . Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them and without causing significant damage to the host .
  • Antimalarial Research

    • “rac Quinacrine-d10” is also used in antimalarial research . Antimalarial medications are designed to prevent or cure malaria, a disease that occurs in tropical, subtropical, and some temperate regions of the world .
  • Anti-cancer Research

    • “rac Quinacrine-d10” has potential uses as an anti-cancer agent . It has been discussed with particular attention to its actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance, as well as its actions on signaling proteins in the cytoplasm .
  • Proteomics Research

    • “rac Quinacrine-d10” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • NF-κB Pathway Research

    • “rac Quinacrine-d10” has a role in the NF-κB pathway . The NF-κB pathway is a critical regulator of immune responses and is often dysregulated in diseases such as cancer and autoimmune disorders .
  • p53 Pathway Research

    • “rac Quinacrine-d10” affects the p53 pathway . The p53 pathway is crucial for preventing cancer formation, and works by regulating the cell cycle and functioning as a tumor suppressor .
  • Antibiotic Research

    • “rac Quinacrine-d10” is used as an antibiotic . Antibiotics are medicines that help stop infections caused by bacteria. They do this by killing the bacteria or by keeping them from copying themselves or reproducing .
  • Giardiasis Treatment Research

    • “rac Quinacrine-d10” is used in the research for treating giardiasis , a protozoal infection of the intestinal tract caused by a microscopic parasite called Giardia lamblia .
  • Lupus Erythematosus Treatment Research

    • “rac Quinacrine-d10” is used in the research for treating certain types of lupus erythematosus , an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .
  • “rac Quinacrine-d10” is used as an antibiotic . Antibiotics are medicines that help stop infections caused by bacteria. They do this by killing the bacteria or by keeping them from copying themselves or reproducing .
  • “rac Quinacrine-d10” is used in the research for treating giardiasis , a protozoal infection of the intestinal tract caused by a microscopic parasite called Giardia lamblia .
  • “rac Quinacrine-d10” is used in the research for treating certain types of lupus erythematosus , an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .
  • Studies have demonstrated the remarkable effect of quinacrine in enhancing the potential of other drugs . They have opened new frontiers for exploration of even more permutations and combinations of QC with promising new targeted therapeutics, including therapeutic mAbs and immunotherapies .

properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJTRJOBQGKQK-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662182
Record name N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Quinacrine-d10

CAS RN

1189976-99-5
Record name N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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